molecular formula C11H11N3O B14167953 4-Phenoxypyridine-2,6-diamine CAS No. 15623-12-8

4-Phenoxypyridine-2,6-diamine

Cat. No.: B14167953
CAS No.: 15623-12-8
M. Wt: 201.22 g/mol
InChI Key: AKIJONGZTGVCPH-UHFFFAOYSA-N
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Description

4-Phenoxypyridine-2,6-diamine is an organic compound with the molecular formula C11H11N3O It is a derivative of pyridine, a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxypyridine-2,6-diamine typically involves the reaction of 4-chloropyridine-2,6-diamine with phenol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxypyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Phenoxypyridine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxypyridine-2,6-diamine involves its interaction with molecular targets such as VEGFR-2 and c-Met. These are receptor tyrosine kinases involved in cell proliferation and survival. The compound inhibits these kinases, leading to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenoxypyridine-2,6-diamine is unique due to its dual inhibitory activity against VEGFR-2 and c-Met, making it a promising candidate for anticancer therapy. Its phenoxy group also imparts distinct electronic properties that can be leveraged in material science applications.

Properties

CAS No.

15623-12-8

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-phenoxypyridine-2,6-diamine

InChI

InChI=1S/C11H11N3O/c12-10-6-9(7-11(13)14-10)15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)

InChI Key

AKIJONGZTGVCPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC(=C2)N)N

Origin of Product

United States

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